molecular formula C26H22ClNO4S B281374 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281374
M. Wt: 480 g/mol
InChI Key: LNNSPPVOXIYFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is not fully understood. However, it has been reported that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the inflammatory response and their inhibition can lead to reduced inflammation and pain.
Biochemical and Physiological Effects:
4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. In addition, the compound has been reported to have anti-tumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has several advantages for lab experiments. The compound is easy to synthesize and is readily available in the market. It has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies. However, the compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. One direction is to further investigate the mechanism of action of the compound and its potential targets in the inflammatory response. Another direction is to study the compound's efficacy in animal models of various diseases such as cancer, inflammation, and neurological disorders. Furthermore, the compound's safety and toxicity in humans need to be evaluated in clinical trials before it can be considered for therapeutic use. Finally, the compound's structure-activity relationship (SAR) needs to be explored to design more potent and selective analogs with improved pharmacological properties.
Conclusion:
4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry and drug discovery. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Future research directions include investigating the compound's mechanism of action, efficacy in animal models, safety and toxicity in humans, and SAR for designing more potent analogs.

Synthesis Methods

The synthesis of 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 4-chloro-N-(4-methylphenyl)sulfonylbenzamide with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product in good yields and purity.

Scientific Research Applications

4-chloro-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry and drug discovery. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies.

properties

Molecular Formula

C26H22ClNO4S

Molecular Weight

480 g/mol

IUPAC Name

4-chloro-N-(4-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C26H22ClNO4S/c1-17-6-13-21(14-7-17)33(30,31)28(26(29)18-8-10-19(27)11-9-18)20-12-15-25-23(16-20)22-4-2-3-5-24(22)32-25/h6-16H,2-5H2,1H3

InChI Key

LNNSPPVOXIYFNG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.